REACTION_CXSMILES
|
[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([C:11]3[C:20](=O)[C:19]4[C:14](=[CH:15][C:16]([OH:24])=[C:17]([CH2:22][CH3:23])[CH:18]=4)[O:13][C:12]=3[CH3:25])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1.O.[NH2:27][NH2:28]>>[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([C:11]3[C:20]([C:19]4[CH:18]=[C:17]([CH2:22][CH3:23])[C:16]([OH:24])=[CH:15][C:14]=4[OH:13])=[N:27][NH:28][C:12]=3[CH3:25])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
O1CCOC2=C1C=CC(=C2)C2=C(OC1=CC(=C(C=C1C2=O)CC)O)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compounds was synthesised in the same manner
|
Type
|
CUSTOM
|
Details
|
The quenched reaction
|
Type
|
EXTRACTION
|
Details
|
was extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
washed (water)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC2=C1C=CC(=C2)C=2C(=NNC2C)C2=C(C=C(C(=C2)CC)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([C:11]3[C:20](=O)[C:19]4[C:14](=[CH:15][C:16]([OH:24])=[C:17]([CH2:22][CH3:23])[CH:18]=4)[O:13][C:12]=3[CH3:25])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1.O.[NH2:27][NH2:28]>>[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([C:11]3[C:20]([C:19]4[CH:18]=[C:17]([CH2:22][CH3:23])[C:16]([OH:24])=[CH:15][C:14]=4[OH:13])=[N:27][NH:28][C:12]=3[CH3:25])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
O1CCOC2=C1C=CC(=C2)C2=C(OC1=CC(=C(C=C1C2=O)CC)O)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compounds was synthesised in the same manner
|
Type
|
CUSTOM
|
Details
|
The quenched reaction
|
Type
|
EXTRACTION
|
Details
|
was extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
washed (water)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC2=C1C=CC(=C2)C=2C(=NNC2C)C2=C(C=C(C(=C2)CC)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |